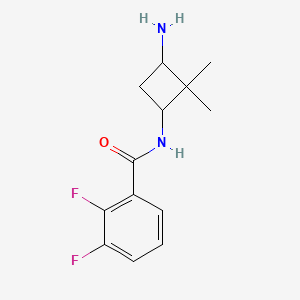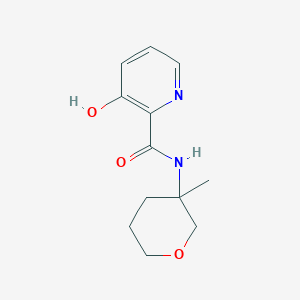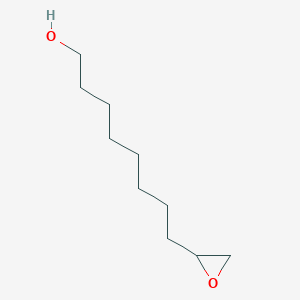
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
作用機序
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide works by binding to the catalytic domain of PKC and inhibiting its activity. PKC is a serine/threonine kinase that phosphorylates target proteins, leading to changes in their activity and localization. By inhibiting PKC, this compound can block these downstream signaling events, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cell growth and differentiation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide is its specificity for PKC, making it a valuable tool for studying the downstream effects of PKC inhibition. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous environments. Additionally, this compound can be toxic to cells at high concentrations, making it important to use appropriate dosages and controls in experiments.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of downstream targets of PKC inhibition that may be involved in the anti-tumor effects of this compound. Additionally, this compound may have potential applications in other areas of research, such as neurobiology and immunology, where PKC plays a key role in cellular processes.
合成法
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2,3-dihydro-1H-isoindole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-pyrazole-5-amine in the presence of a base such as triethylamine to yield this compound. The final product is purified using column chromatography.
科学的研究の応用
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an important target for drug development. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the downstream effects of PKC inhibition.
特性
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(12-3-4-16-17-12)15-6-9-1-2-10-7-14-8-11(10)5-9/h1-5,14H,6-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKJDQFOBCNHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CNC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)

![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

